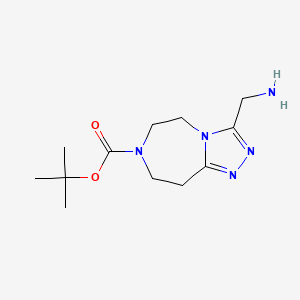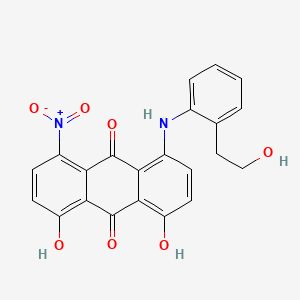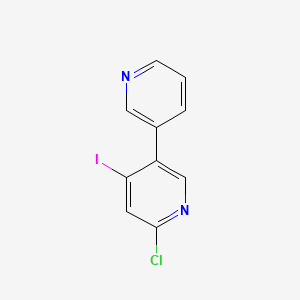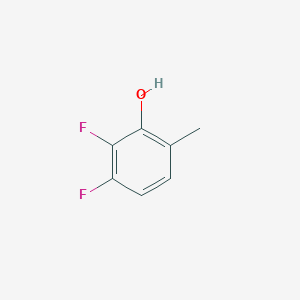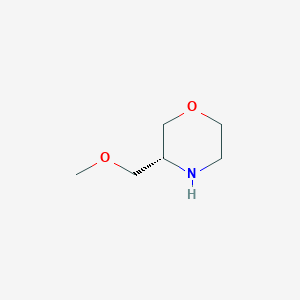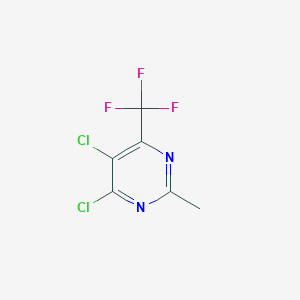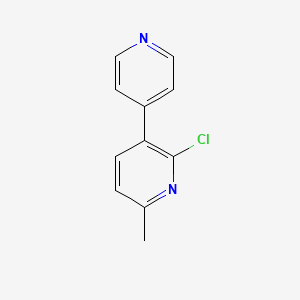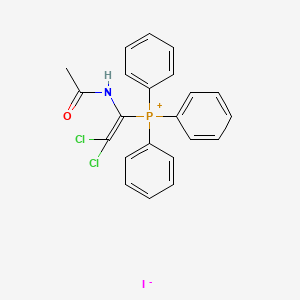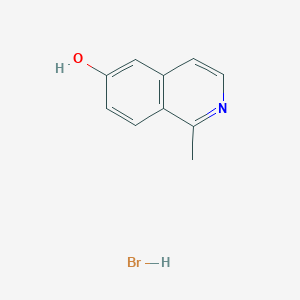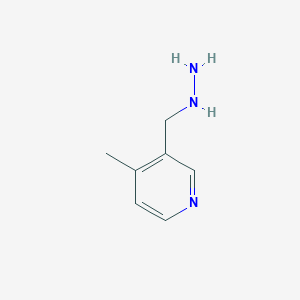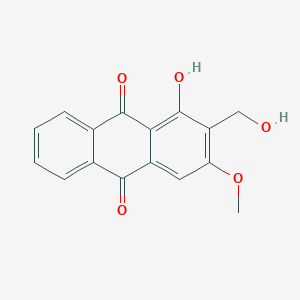![molecular formula C10H13BO3 B13141017 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B13141017.png)
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is a boron-containing heterocyclic compound. It is part of a class of compounds known for their unique chemical properties and potential therapeutic applications. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its ability to interact with biological molecules and its potential use in drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the formation of the oxaborole ring followed by the introduction of the hydroxypropyl group. One common method involves the reaction of a suitable benzo[c][1,2]oxaborole precursor with a hydroxypropylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The oxaborole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can result in a variety of functionalized derivatives.
Applications De Recherche Scientifique
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex boron-containing compounds.
Mécanisme D'action
The mechanism of action of 7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets. For instance, as a phosphodiesterase inhibitor, it binds to the catalytic domain of the enzyme, inhibiting its activity and thereby reducing the levels of pro-inflammatory cytokines . This interaction is facilitated by the boron atom, which forms a stable complex with the enzyme’s active site.
Comparaison Avec Des Composés Similaires
Similar Compounds
Crisaborole: Another boron-containing compound used in the treatment of atopic dermatitis.
Benzo[c][1,2,5]oxadiazoles: Known for their anticancer properties.
Benzo[c][1,2,5]thiadiazoles: Also studied for their potential as hypoxia inhibitors in cancer therapy.
Uniqueness
7-(3-Hydroxypropyl)benzo[c][1,2]oxaborol-1(3h)-ol is unique due to its specific structural features, such as the hydroxypropyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C10H13BO3 |
|---|---|
Poids moléculaire |
192.02 g/mol |
Nom IUPAC |
3-(1-hydroxy-3H-2,1-benzoxaborol-7-yl)propan-1-ol |
InChI |
InChI=1S/C10H13BO3/c12-6-2-5-8-3-1-4-9-7-14-11(13)10(8)9/h1,3-4,12-13H,2,5-7H2 |
Clé InChI |
UQOMTVGUBBKZNF-UHFFFAOYSA-N |
SMILES canonique |
B1(C2=C(CO1)C=CC=C2CCCO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


